2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline” is C16H20N2O3 . The InChI Key is DFVJTOXKLOMBAK-UHFFFAOYSA-N. The Canonical SMILES string is C1=CC=C (C (=C1)N)OCCOCCOC2=CC=CC=C2N.Chemical Reactions Analysis
While specific chemical reactions involving “2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline” are not available, studies on related compounds have shown potential applications in medical research, particularly in cancer therapy.Physical And Chemical Properties Analysis
The molecular weight of “2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline” is 288.34 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources.Scientific Research Applications
2-Chloro-4-aminophenol, a compound related to the chemical , has been synthesized and used for further chemical reactions, demonstrating the potential of similar compounds in synthetic chemistry (Wen Zi-qiang, 2007).
In another study, 2-chloro-4-aminophenol was used to synthesize the insecticide Novaluron, highlighting the role of such compounds in agricultural applications (Wen Zi-qiang, 2008).
A study on 4-phenylamino-3-quinolinecarbonitriles, which includes trisubstituted anilines similar to 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline, found them to be potent inhibitors of Src kinase activity, indicating potential applications in medical research, particularly in cancer therapy (D. Boschelli et al., 2001).
The compound has been used in the study of coupling acyl-L-amino acids with aniline and p-nitroaniline, indicating its role in biochemical synthesis (Chen Fm & Benoiton Nl, 1978).
Electrochemical copolymerization studies involving aniline and o-aminophenol have been conducted, suggesting the relevance of such compounds in material science, particularly in the development of conductive polymers (Shao-lin Mu, 2004).
Safety And Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
2-[2-[2-(2-aminophenoxy)ethoxy]ethoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c17-13-5-1-3-7-15(13)20-11-9-19-10-12-21-16-8-4-2-6-14(16)18/h1-8H,9-12,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVJTOXKLOMBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCOCCOC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286389 | |
Record name | 2,2'-[oxybis(ethane-2,1-diyloxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline | |
CAS RN |
7249-78-7 | |
Record name | NSC45172 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-[oxybis(ethane-2,1-diyloxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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